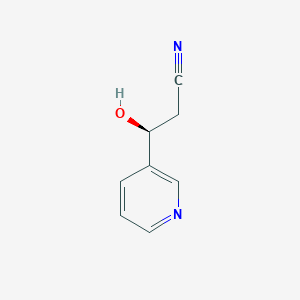

3-Pyridinepropanenitrile,beta-hydroxy-,(betaS)-(9CI)

Beschreibung

Eigenschaften

Molekularformel |

C8H8N2O |

|---|---|

Molekulargewicht |

148.16 g/mol |

IUPAC-Name |

(3S)-3-hydroxy-3-pyridin-3-ylpropanenitrile |

InChI |

InChI=1S/C8H8N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6,8,11H,3H2/t8-/m0/s1 |

InChI-Schlüssel |

IQSUQNWWGUZNBY-QMMMGPOBSA-N |

Isomerische SMILES |

C1=CC(=CN=C1)[C@H](CC#N)O |

Kanonische SMILES |

C1=CC(=CN=C1)C(CC#N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of pyridine-3-carboxaldehyde with a suitable cyanide source in the presence of a base to form the corresponding nitrile. The beta-hydroxy group can be introduced through a stereoselective reduction or addition reaction.

Aldol Reaction: Pyridine-3-carboxaldehyde can undergo an aldol reaction with an appropriate aldehyde or ketone to form a beta-hydroxy intermediate. This intermediate can then be converted to the nitrile through a dehydration reaction followed by cyanation.

Reduction of Beta-Keto Nitrile: Another approach involves the reduction of a beta-keto nitrile precursor using a stereoselective reducing agent to obtain the desired beta-hydroxy nitrile.

Industrial Production Methods

Industrial production of 3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated processes to control reaction parameters such as temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) can undergo various chemical reactions, including:

Oxidation: The beta-hydroxy group can be oxidized to form a beta-keto nitrile using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The beta-hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products

Oxidation: Beta-keto nitrile.

Reduction: Beta-hydroxy amine.

Substitution: Beta-substituted nitrile derivatives.

Wissenschaftliche Forschungsanwendungen

3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of biological targets.

Biological Studies: It can be used in studies to understand the interaction of nitrile-containing compounds with biological systems.

Industrial Applications: The compound may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The beta-hydroxy group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS No.: 503188-05-4

- Molecular Formula : C₈H₈N₂O

- Molecular Weight : 148.164 g/mol

- Structural Features : A pyridine ring substituted with a propanenitrile chain bearing a beta-hydroxyl group in the (S)-configuration .

Key Characteristics: The compound combines a pyridine backbone (a heterocyclic aromatic ring with a nitrogen atom) with a nitrile (-C≡N) and a chiral hydroxy (-OH) group. Limited data exist on its applications, but its structural motifs suggest relevance in pharmaceuticals, agrochemicals, or organic synthesis intermediates .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations :

Functional Group Diversity: The target compound uniquely combines a nitrile and a chiral hydroxyl group on a pyridine backbone. In contrast, 3-Pyridinemethanol,alpha-cyclopropyl-(9CI) replaces the nitrile with a methanol group and introduces a cyclopropyl ring, likely altering its lipophilicity and metabolic stability . 2-Methoxy-3-(methylthio)pyridine lacks nitrile or hydroxyl groups but features sulfur and methoxy substituents, which may enhance its electronic properties for catalysis or coordination chemistry .

Stereochemical Considerations: The (S)-configuration of the beta-hydroxyl group in the target compound could confer enantioselective interactions in biological systems, a feature absent in non-chiral analogs like 3-Pentenenitrile,5-(1-aziridinyl)-(9CI) .

Applications and Reactivity :

- Nitrile-containing compounds like the target and 3-Pentenenitrile,5-(1-aziridinyl)-(9CI) are versatile in synthesis (e.g., Strecker reactions, nitrile hydrolysis to carboxylic acids). However, the latter’s aziridine group introduces ring-strain reactivity, useful in polymer crosslinking .

- Beta-hydroxy nitriles (like the target) may undergo dehydration to form α,β-unsaturated nitriles, a pathway less accessible in hydroxyl-free analogs .

Biologische Aktivität

3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O |

| Molecular Weight | 165.20 g/mol |

| IUPAC Name | (S)-3-Hydroxy-1-(pyridin-3-yl)propan-1-nitrile |

| Canonical SMILES | C(C(C#N)O)C1=CC=CN=C1 |

Synthesis

The synthesis of 3-Pyridinepropanenitrile involves the reaction of pyridine derivatives with appropriate nitriles and hydroxylating agents. Techniques such as NMR spectroscopy and high-resolution mass spectrometry are often employed for characterization.

Antimicrobial Properties

Recent studies have investigated the antimicrobial effects of various derivatives of pyridine compounds, including 3-Pyridinepropanenitrile. For instance, a study evaluated the antimicrobial activity of synthesized β-hydroxy sulfides derived from similar structures against Staphylococcus aureus and Escherichia coli. The results indicated moderate activity against S. aureus, while no significant activity was observed against E. coli .

Antioxidant Activity

The antioxidant properties of 3-Pyridinepropanenitrile have also been explored. In vitro evaluations showed that while some derivatives exhibited antioxidant activity, the specific compound did not demonstrate significant effects in preliminary tests . This suggests that while related compounds may have beneficial properties, 3-Pyridinepropanenitrile may require further modifications to enhance its biological efficacy.

Case Studies

-

Antimicrobial Evaluation :

- A series of β-hydroxy sulfides were synthesized from 3-Pyridinepropanenitrile derivatives and tested against standard bacterial strains.

- Compounds demonstrated varying degrees of activity, with some showing moderate effectiveness against gram-positive bacteria but lacking efficacy against gram-negative strains.

-

Antioxidant Testing :

- The antioxidant capacity was assessed using DPPH radical scavenging assays.

- Results indicated that while some derivatives showed promise, the original compound did not significantly reduce oxidative stress markers.

The biological activity of 3-Pyridinepropanenitrile is hypothesized to involve its interaction with cellular components through its nitrile and hydroxyl functional groups. These interactions may lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in microbial cells, thereby affecting their viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.